1-Bromo-4-(difluoromethyl)benzene is an aromatic compound with the chemical formula C₇H₅BrF₂. It is a liquid at room temperature with a boiling point of 74-76 °C at 12 Torr and a density of 1.604 g/mL at 25 °C []. Several methods have been reported for its synthesis, including:
These methods allow researchers to obtain 1-Bromo-4-(difluoromethyl)benzene with high purity for further investigations [, ].
The presence of both a bromine and a difluoromethyl group makes 1-Bromo-4-(difluoromethyl)benzene an attractive building block for the synthesis of various functional molecules with potential applications in various scientific research fields:
While 1-Bromo-4-(difluoromethyl)benzene is not as widely studied as some other aromatic compounds, there is ongoing research exploring its potential applications. Some recent examples include:
1-Bromo-4-(difluoromethyl)benzene is an organic compound with the molecular formula CHBrF. It features a bromine atom and a difluoromethyl group attached to a benzene ring, making it a halogenated aromatic compound. This compound is recognized for its utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure includes a bromine substituent at the para position relative to the difluoromethyl group, contributing to its unique chemical properties and reactivity .
The versatility of this compound in
The synthesis of 1-Bromo-4-(difluoromethyl)benzene typically involves bromination of p-difluoromethylbenzene. This reaction is often conducted at room temperature using catalysts such as copper or nickel to facilitate the process. The general reaction can be summarized as follows:
This method highlights the compound's accessibility for research and industrial applications.
1-Bromo-4-(difluoromethyl)benzene finds various applications across different fields:
These applications underscore its significance in both academic research and industrial processes.
1-Bromo-4-(difluoromethyl)benzene can be compared with several similar compounds, highlighting its unique characteristics:
Compound Name | Structure | Key Differences |
---|---|---|
1-Bromo-4-fluorobenzene | CHBrF | Contains only one fluorine atom; less reactive |
1-Bromo-2-difluoromethylbenzene | CHBrF | Isomeric form with different substitution pattern |
1-Bromo-4-chloro-2-(difluoromethyl)benzene | CHBrClF | Contains chlorine; different reactivity |
The unique combination of bromine and difluoromethyl groups in 1-Bromo-4-(difluoromethyl)benzene distinguishes it from these analogs, providing distinct reactivity and stability that are advantageous in various chemical processes .
The discovery of 1-bromo-4-(difluoromethyl)benzene is rooted in the broader evolution of organofluorine chemistry, which began long before elemental fluorine’s isolation in 1886. Early milestones include Alexander Borodin’s 1862 demonstration of halogen exchange reactions, a method later refined for introducing fluorine into aromatic systems. By the 1930s, Gottlieb’s work on nucleophilic fluorination using potassium fluoride (KF) laid the groundwork for synthesizing fluoroaromatics, including derivatives like 1-bromo-4-(difluoromethyl)benzene. The compound’s development accelerated during World War II, when fluorinated materials became critical for uranium enrichment processes, highlighting the need for stable, reactive intermediates.
Modern advances, such as metallaphotoredox catalysis, have further optimized its synthesis. For example, bromodifluoromethane (BrCF$$_2$$H) serves as a difluoromethyl radical source in nickel-catalyzed cross-couplings with aryl bromides, enabling efficient access to difluoromethylated arenes. These methodologies underscore the compound’s role in bridging historical fluorination strategies with contemporary synthetic challenges.
1-Bromo-4-(difluoromethyl)benzene (CAS: 51776-71-7) is a halogenated aromatic compound with the molecular formula C$$7$$H$$5$$BrF$$2$$. Its IUPAC name reflects the substituents’ positions: a bromine atom at the para position and a difluoromethyl (-CF$$2$$H) group at the fourth carbon of the benzene ring. Key structural features include:
Property | Value |
---|---|
Molecular Weight | 207.02 g/mol |
Boiling Point | 100°C (53 mmHg) |
SMILES | FC(F)C1=CC=C(Br)C=C1 |
InChI Key | HUSPSWKWFREKSS-UHFFFAOYSA-N |
The electron-withdrawing effects of the bromine and difluoromethyl groups polarize the aromatic ring, enhancing reactivity toward electrophilic and nucleophilic substitutions. This electronic profile makes the compound a versatile scaffold for further functionalization.
1-Bromo-4-(difluoromethyl)benzene is pivotal in constructing complex fluorinated architectures, particularly in pharmaceuticals and agrochemicals. Its synthetic utility stems from two reactive sites:
The compound’s role extends to materials science, where its derivatives are used in liquid crystals and polymers. For example, its incorporation into fluoropolymers enhances thermal stability and chemical resistance, addressing industrial demands for high-performance materials.
Irritant